1-(5-Amino-4-chloro-2-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(5-Amino-4-chloro-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of acetophenone, characterized by the presence of an amino group, a chloro group, and a hydroxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-4-chloro-2-hydroxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-hydroxyacetophenone with ammonia or an amine under suitable conditions. For example, the reaction of 5-chloro-2-hydroxyacetophenone with ammonia in the presence of a catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-4-chloro-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Amino-4-chloro-2-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-4-chloro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-2-hydroxyphenyl)ethan-1-one: Similar structure but lacks the chloro group.
5-Chloro-2-hydroxyacetophenone: Similar structure but lacks the amino group.
2-Acetyl-5-aminophenol: Similar structure but with different positioning of functional groups.
Uniqueness
1-(5-Amino-4-chloro-2-hydroxyphenyl)ethan-1-one is unique due to the presence of both amino and chloro groups on the phenyl ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-(5-amino-4-chloro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,10H2,1H3 |
InChI Key |
ASTXLEUNYHTSDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)Cl)N |
Origin of Product |
United States |
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